![molecular formula C16H15N5O2 B2552784 2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide CAS No. 1105239-01-7](/img/structure/B2552784.png)
2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide
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Overview
Description
The compound is a derivative of pyrazolo[3,4-d]pyridazine, which is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrazolo[3,4-d]pyridazine core, which is a bicyclic compound containing a pyrazole ring fused with a pyridazine ring . The compound also contains various functional groups attached to this core, including a cyclopropyl group, a phenyl group, and an acetamide group .Scientific Research Applications
CDK2 Inhibition for Cancer Treatment
CDK2 (Cyclin-Dependent Kinase 2) is a promising target for cancer therapy. The compound’s privileged scaffolds—pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine—have been designed and synthesized as novel CDK2 inhibitors . Key findings include:
Synthesis Methods
For researchers interested in synthesizing similar compounds, comprehensive data on synthetic strategies for 1H-pyrazolo[3,4-b]pyridine derivatives is available . These methods can guide future studies.
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(4-cyclopropyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O2/c17-13(22)9-20-16(23)15-12(14(19-20)10-6-7-10)8-18-21(15)11-4-2-1-3-5-11/h1-5,8,10H,6-7,9H2,(H2,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFQCSSZNIIXYTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C3=C2C=NN3C4=CC=CC=C4)CC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide |
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